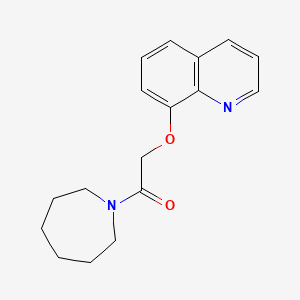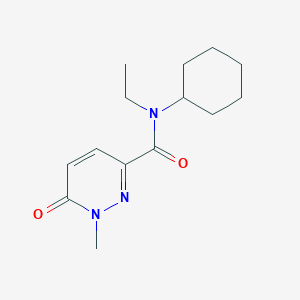
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antibacterial and antifungal properties. In addition, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry, microbiology, and neurobiology. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole. One direction is to further investigate its potential as a neuroprotective agent and its ability to inhibit inflammation. Another direction is to explore its potential as an anticancer agent and to optimize its use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole involves the reaction of 3-chlorobenzaldehyde with 2-hydroxyethylsulfone in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with acetic anhydride to yield the oxazole.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit inflammation.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-12-4-1-3-11(7-12)15-17-13(8-21-15)9-22(18,19)10-14-5-2-6-20-14/h1,3-4,7-8,14H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWZXIOFQHHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)




![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
